molecular formula C19H19BrN4O2S B2567143 3-(3,4-dimethoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1003848-73-4

3-(3,4-dimethoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No. B2567143
CAS RN: 1003848-73-4
M. Wt: 447.35
InChI Key: RYMOQQMXKKYMDS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolo[3,4-b][1,3,4]thiadiazine core, which is a bicyclic structure containing three nitrogen atoms and one sulfur atom . The 3,4-dimethoxyphenyl and p-tolyl groups would be attached to this core.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves effective methods that allow for the preparation of these compounds through condensation reactions and subsequent treatments. For instance, Kulikov et al. (2018) developed a highly effective method for preparing 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, showcasing the adaptability and potential for structural variations within this chemical class (Kulikov et al., 2018).

Biological Activities and Therapeutic Potential

Several derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been evaluated for their biological activities, showing promise in various therapeutic areas. For example, a series of substituted derivatives were analyzed as inhibitors of phosphodiesterase 4 (PDE4), indicating their potential in treating diseases associated with PDE4 activity (Skoumbourdis et al., 2008). Additionally, a novel series designed as tubulin inhibitors demonstrated excellent antiproliferative activities against cancer cell lines, suggesting their use as lead compounds for anticancer drug discovery (Xu et al., 2017).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal potentials of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have also been explored, with various derivatives showing activity against bacterial and fungal strains. Ayyash (2020) synthesized novel derivatives exhibiting antimicrobial activities, highlighting the versatility of these compounds in addressing microbial resistance (Ayyash, 2020).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of related compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S.BrH/c1-12-4-6-13(7-5-12)15-11-26-19-21-20-18(23(19)22-15)14-8-9-16(24-2)17(10-14)25-3;/h4-10H,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMOQQMXKKYMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC(=C(C=C4)OC)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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